Phenbutamide
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Overview
Description
Preparation Methods
Phenbutamide can be synthesized through various methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with butylamine to form N-benzenesulfonyl-N’-butylurea . The reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Phenbutamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonylurea derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Explored for its antidiabetic properties and potential use in treating other metabolic disorders.
Mechanism of Action
Phenbutamide exerts its effects primarily through its interaction with sulfonylurea receptors on pancreatic beta cells. This interaction stimulates the release of insulin, thereby lowering blood glucose levels . The molecular targets involved include the ATP-sensitive potassium channels, which play a crucial role in insulin secretion .
Comparison with Similar Compounds
Phenbutamide is similar to other sulfonylurea derivatives such as tolbutamide and chlorpropamide. it is unique in its specific chemical structure, which imparts distinct pharmacological properties . Compared to tolbutamide and chlorpropamide, this compound may exhibit different potency, duration of action, and side effect profiles .
Similar Compounds
- Tolbutamide
- Chlorpropamide
- Glibenclamide
- Glipizide
This compound’s uniqueness lies in its specific molecular interactions and the resulting pharmacological effects, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
3149-00-6 |
---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-butylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-2-3-9-12-11(14)13-17(15,16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |
InChI Key |
AFOGBLYPWJJVAL-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |
melting_point |
131.0 °C |
3149-00-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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